Levistilide A is derived from traditional herbal sources, specifically from the roots of certain umbelliferous plants. It belongs to the class of compounds known as phthalides, which are characterized by their unique aromatic structures. The classification of Levistilide A can be summarized as follows:
Levistilide A can be synthesized through various methods, including extraction from natural sources and synthetic organic chemistry approaches. The extraction typically involves solvent extraction techniques followed by purification methods such as chromatography. Synthetic routes may include:
The synthesis often requires specific conditions such as temperature control and the use of catalysts to facilitate reactions. For example, total synthesis may involve multiple steps, including cyclization and functional group transformations to achieve the desired molecular structure.
Levistilide A is characterized by its unique phthalide structure, which consists of a fused aromatic ring system. The molecular formula is typically represented as .
Levistilide A participates in several chemical reactions that are crucial for its biological activity. Notable reactions include:
The reactivity of Levistilide A can be influenced by pH levels and the presence of other reactants in biological systems, leading to various metabolic pathways that enhance or diminish its therapeutic effects.
Levistilide A exerts its effects through several mechanisms:
In studies involving human umbilical vein endothelial cells (HUVECs), Levistilide A treatment resulted in increased cell viability and reduced markers of oxidative stress, indicating its protective role in vascular health .
Levistilide A has several scientific applications:
Microglia, the resident immune cells of the central nervous system, undergo polarization into pro-inflammatory M1 or anti-inflammatory M2 phenotypes in Parkinson’s disease. Levistilide A exerts profound effects on this dynamic by reprogramming microglial glucose metabolism and inflammatory signaling.
In lipopolysaccharide-induced models, Levistilide A significantly reduces key M1 markers including inducible nitric oxide synthase, interleukin-6, tumor necrosis factor-α, and interleukin-1β at both protein and messenger RNA levels (p < 0.001 vs. lipopolysaccharide-only groups) [2] [9]. Mechanistically, it reverses the Warburg effect—a metabolic shift to glycolysis characteristic of M1 microglia—by modulating the adenosine monophosphate-activated protein kinase/mechanistic target of rapamycin signaling axis. Levistilide A increases phosphorylation of adenosine monophosphate-activated protein kinase while suppressing mechanistic target of rapamycin activation, thereby normalizing mitochondrial respiration and reducing lactate production. This metabolic reprogramming diminishes reactive oxygen species generation by 45–62% (p < 0.001) and inhibits nuclear factor kappa-light-chain-enhancer of activated B cells nuclear translocation, disrupting the pro-inflammatory cascade [9] [10].
Crucially, Levistilide A does not suppress M2 anti-inflammatory markers such as arginase-1, interleukin-1 receptor antagonist, interleukin-10, or chitinase-like protein YM1 (p > 0.05) [9]. In 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson’s disease models, Levistilide A reduces microglial activation in the substantia nigra pars compacta and striatum while preserving tyrosine hydroxylase-positive dopaminergic neurons. This dual action—suppressing M1 while sparing M2 polarization—confers neuroprotection by maintaining tissue repair functions and mitigating neurotoxic inflammation [3] [9].
Table 1: Effects of Levistilide A on Microglial Markers in Parkinson’s Disease Models
Phenotype | Key Markers | Change with Lipopolysaccharide | Effect of Levistilide A |
---|---|---|---|
M1 Pro-inflammatory | Interleukin-6, Tumor necrosis factor-α, inducible nitric oxide synthase | ↑↑↑ (p<0.001) | Significant suppression (p<0.001) |
M2 Anti-inflammatory | Arginase-1, Interleukin-10, Chitinase-like protein YM1 | Unchanged or ↑ | No significant inhibition (p>0.05) |
Metabolic reprogramming | Glycolytic flux, Lactate production | ↑↑↑ | Normalization via adenosine monophosphate-activated protein kinase activation |
Levistilide A ameliorates cognitive deficits in scopolamine-induced Alzheimer’s disease mice by targeting the Janus kinase 2/signal transducer and activator of transcription 3 pathway [1] [6]. Network pharmacology analyses predicted this pathway as a key target, which was experimentally validated: Levistilide A inhibits phosphorylation of Janus kinase 2 and signal transducer and activator of transcription 3, reducing nuclear translocation of signal transducer and activator of transcription 3 in vitro and in vivo. Consequently, it suppresses neurotoxic cytokines (interleukin-1β, interleukin-6, tumor necrosis factor-α) while elevating anti-inflammatory interleukin-4 and interleukin-10 [1]. In Morris water maze tests, Levistilide A-treated mice (15 mg/kg) showed 55–70% shorter escape latencies and 2.3-fold more platform crossings versus scopolamine-only groups (p < 0.01), indicating reversal of spatial memory deficits [6]. This correlates with restored cholinergic system function and reduced neuronal apoptosis.
Levistilide A counters amyloid-beta-induced synaptic toxicity by modulating glutamate receptor trafficking and neuroinflammation [5] [8]. Conditioned medium from Levistilide A-treated microglia enhances viability of SH-SY5Y and HT-22 neuronal cells by 40–60% (p < 0.05) and reverses amyloid-beta-mediated suppression of long-term potentiation—a cellular correlate of memory [1]. Mechanistically, it reduces amyloid-beta oligomer-induced internalization of N-methyl-D-aspartate receptors and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, preventing calcium dyshomeostasis and synaptic spine loss. Additionally, by shifting microglia from pro-inflammatory M1 to neuroprotective M2 phenotypes, Levistilide A lowers amyloid-beta-induced reactive oxygen species and normalizes glutamate uptake, reducing excitotoxicity [5] [8].
Table 2: Impact of Levistilide A on Synaptic Function Parameters in Alzheimer’s Models
Synaptic Parameter | Amyloid-Beta-Induced Pathology | Effect of Levistilide A | Cellular Outcome |
---|---|---|---|
N-methyl-D-aspartate receptor trafficking | Internalization & extrasynaptic localization | ↑ Surface expression | Restored calcium homeostasis |
Long-term potentiation | Suppression (~60–70%) | Normalization (p<0.01) | Improved synaptic plasticity |
Neuronal viability | Reduced by 40–50% | ↑ Viability (p<0.05) | Neuroprotection |
Microglial phenotype | Dominant M1 polarization | Shift to M2 phenotype | Reduced pro-inflammatory cytokines |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1